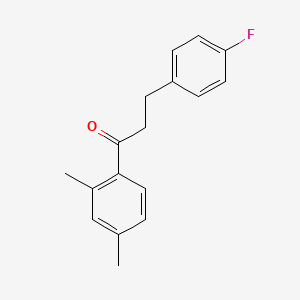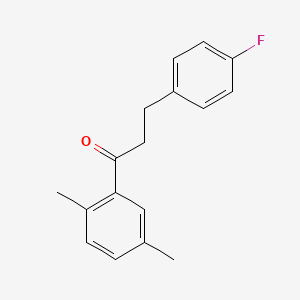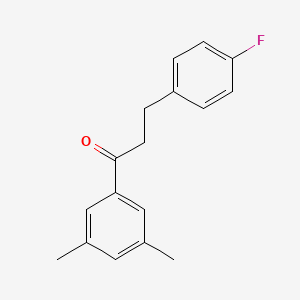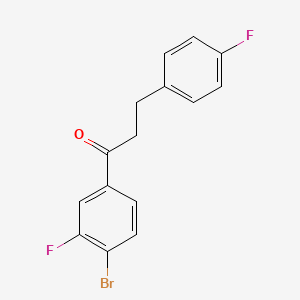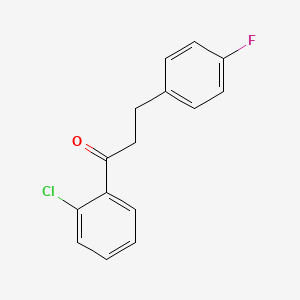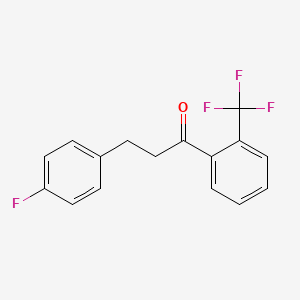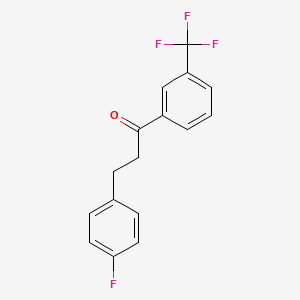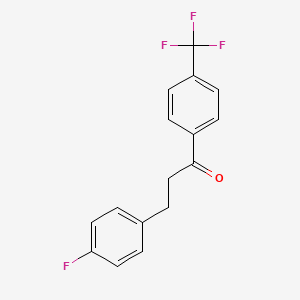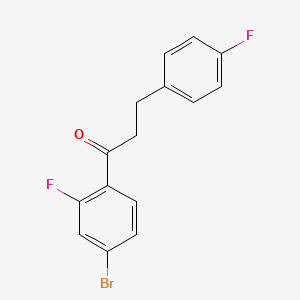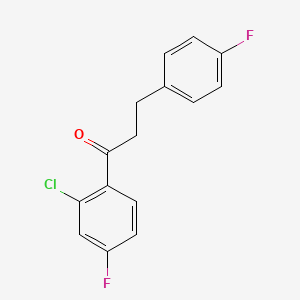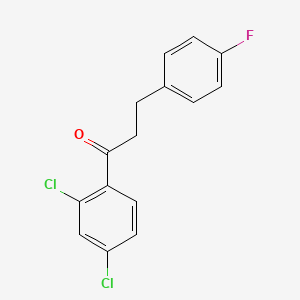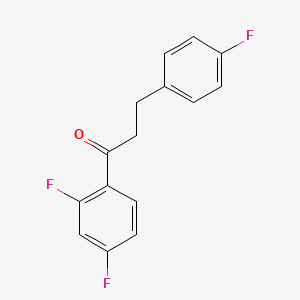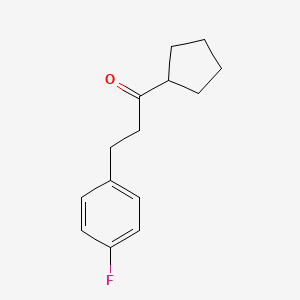
3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about the class of compounds it belongs to and its role or function.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used. The yield and purity of the product would also be considered.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure and confirm its identity.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties and how it interacts with light.Applications De Recherche Scientifique
1. Polymer Development
- Poly(arylene ether sulfone) Anion Exchange Membranes : A study by Shi et al. (2017) explored the use of 3,5-dimethylphenyl groups in the synthesis of poly(arylene ether sulfone) anion exchange membranes. These membranes exhibited high alkaline stability and good hydroxide conductivity, making them potential candidates for various applications, such as fuel cells and water treatment technologies (Shi et al., 2017).
2. Synthesis of Novel Bisphenols
- Development of Poly(aryl ether ketone/sulfone)s : Research by Shang et al. (2012) included the synthesis of novel bisphenols using a structure similar to 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone. These polymers showed properties like good solubility, high glass transition temperatures, and excellent thermal stability, making them valuable in high-performance material applications (Shang et al., 2012).
3. Electroactive Polymer Films
- Electro-oxidative Polymerization : Yamamoto et al. (1992) discussed the polymerization of 3,5-dimethylthiophenol to form poly(2,6-dimethylphenylene sulphide) films. These films, showing semi-conductivity and electrochemical response, could have implications in electronic device manufacturing (Yamamoto et al., 1992).
4. Pharmaceutical Chemistry
- Synthesis of Pyrimidinones : Bonacorso et al. (2003) synthesized a series of pyrimidinones starting from a precursor similar to 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone. This kind of synthesis is crucial in the development of various pharmaceutical compounds (Bonacorso et al., 2003).
5. Advanced Material Synthesis
- Synthesis of Formaldehyde Polymers : A study by Ninagawa et al. (1979) involved the synthesis of formaldehyde polymers using compounds structurally related to 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone. These polymers have potential applications in various industrial sectors due to their unique properties (Ninagawa et al., 1979).
6. Optoelectronic Applications
- Photosensitive and Thermosetting Polymers : Research by Matsumoto et al. (2005) on photosensitive and thermosetting polymers used compounds related to 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone. These materials exhibit unique characteristics suitable for optoelectronic applications (Matsumoto et al., 2005).
Safety And Hazards
This would involve studying the compound’s toxicity and any risks it poses to human health or the environment. It could also include information on how to handle and store the compound safely.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties or mechanism of action.
I hope this general outline is helpful. If you have specific questions about any of these topics, feel free to ask!
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-4-3-5-11(2)13(10)6-7-16(21)12-8-14(18)17(20)15(19)9-12/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKMETLMCNFSMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644816 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898755-34-5 |
Source


|
| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

